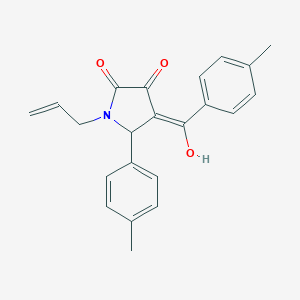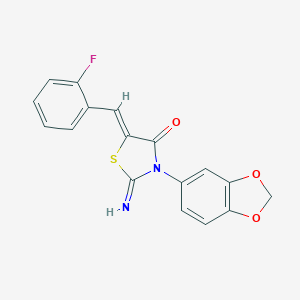![molecular formula C31H26N2O2 B389357 11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389357.png)
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . This specific compound has a unique structure that combines phenoxyphenyl and phenyl groups with a hexahydrobenzo[b][1,4]benzodiazepine core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by a cyclocondensation reaction catalyzed by Cp2TiCl2/m-phthalic acid/ethanol . Another approach involves the continuous flow synthesis from aminobenzophenones, which undergoes a series of reactions including acylation and intramolecular cyclization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Cyclization: Cyclocondensation reactions are crucial in its synthesis, often catalyzed by titanium or palladium complexes.
Scientific Research Applications
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Mechanism of Action
The compound exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) receptor. By enhancing the effect of GABA at the GABA_A receptor, it induces sedative and anxiolytic effects . The molecular targets include the benzodiazepine binding site on the GABA_A receptor, which facilitates the opening of chloride ion channels, leading to hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines like diazepam, clonazepam, and flunitrazepam. These compounds share a core benzodiazepine structure but differ in their substituents, which influence their pharmacological properties . For instance:
Diazepam: Known for its long-acting anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Flunitrazepam: Noted for its potent sedative effects and use in treating severe insomnia
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of phenoxyphenyl and phenyl groups, which may offer distinct pharmacological advantages and research opportunities.
Properties
Molecular Formula |
C31H26N2O2 |
|---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
6-(3-phenoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H26N2O2/c34-29-20-23(21-10-3-1-4-11-21)19-28-30(29)31(33-27-17-8-7-16-26(27)32-28)22-12-9-15-25(18-22)35-24-13-5-2-6-14-24/h1-18,23,31-33H,19-20H2 |
InChI Key |
KYEDCNQQRBYURF-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{2-[4-(benzyloxy)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone](/img/structure/B389275.png)
![1-[3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-yl]pyrrolidine](/img/structure/B389276.png)
![2-{6-METHOXY-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL}ACETIC ACID](/img/structure/B389278.png)
![2-(4-chlorobenzoyl)-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B389280.png)
![(4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B389283.png)
![2-(2-bromobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389284.png)
![ETHYL (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389287.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B389289.png)
![2,2-dimethyl-5-(2,3,4-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B389290.png)
![ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389291.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B389293.png)
![10-{2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}-10H-phenothiazine](/img/structure/B389297.png)
